molecular formula C15H16FN B3341464 N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine CAS No. 1021042-22-7

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

Cat. No.: B3341464
CAS No.: 1021042-22-7
M. Wt: 229.29 g/mol
InChI Key: RRWUZAHETPLQMG-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine: is an organic compound that belongs to the class of amines. It features a benzyl group substituted with a fluorine atom at the ortho position and a tolyl group attached to a methanamine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and m-toluidine.

    Reaction: The 2-fluorobenzyl chloride is reacted with m-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound would involve similar steps but on a larger scale. Continuous flow reactors and automated purification systems might be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its pharmacological properties, possibly as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity or selectivity due to its electronegativity and size.

Comparison with Similar Compounds

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine: can be compared with other benzylamine derivatives:

    N-(2-Chlorobenzyl)-1-(m-tolyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-Methylbenzyl)-1-(m-tolyl)methanamine: Similar structure but with a methyl group instead of fluorine.

    N-(2-Bromobenzyl)-1-(m-tolyl)methanamine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of This compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-5-4-6-13(9-12)10-17-11-14-7-2-3-8-15(14)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWUZAHETPLQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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